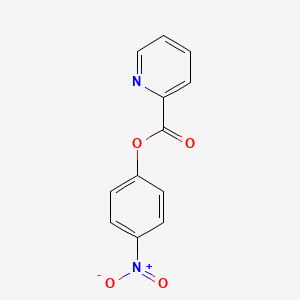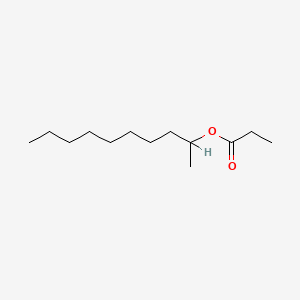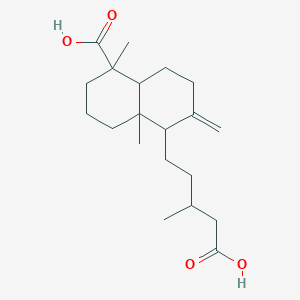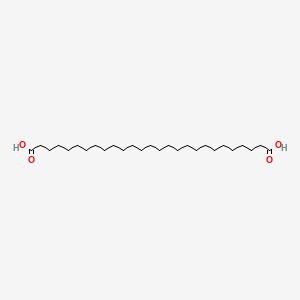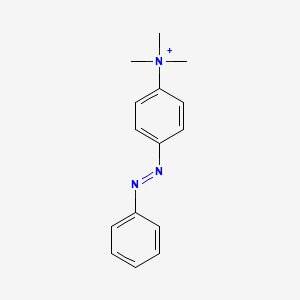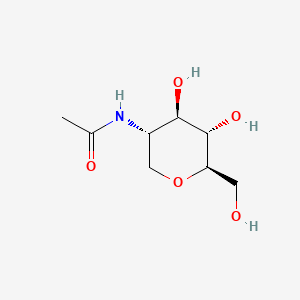
1-Deoxy-N-acetylglucosamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Deoxy-N-acetylglucosamine is a compound of significant interest in various scientific fields. It is a derivative of glucose, where the hydroxyl group at the second position is replaced by an acetylamino group. This modification imparts unique chemical and biological properties to the compound, making it valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Deoxy-N-acetylglucosamine typically involves the acetylation of 1,5-anhydro-2-deoxy-D-glucitol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the amino group without affecting other functional groups .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process .
化学反応の分析
Types of Reactions
1-Deoxy-N-acetylglucosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the acetylamino group to an amino group.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Deoxy-N-acetylglucosamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for various pharmaceuticals
作用機序
The mechanism of action of 1-Deoxy-N-acetylglucosamine involves its interaction with specific molecular targets. The acetylamino group allows the compound to form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, including those involved in inflammation and cell proliferation .
類似化合物との比較
Similar Compounds
2-(Acetylamino)-2-Deoxy-D-Glucose: Similar structure but with a hydroxyl group at the first position.
2-(Acetylamino)-2-Deoxy-D-Galactose: Differing in the configuration of the hydroxyl groups.
2-(Acetylamino)-2-Deoxy-D-Mannose: Another epimer with a different spatial arrangement of the hydroxyl groups.
Uniqueness
1-Deoxy-N-acetylglucosamine is unique due to its specific acetylamino substitution at the second position and the absence of a hydroxyl group at the first position. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications .
特性
CAS番号 |
74034-09-6 |
|---|---|
分子式 |
C8H15NO5 |
分子量 |
205.21 g/mol |
IUPAC名 |
N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5/c1-4(11)9-5-3-14-6(2-10)8(13)7(5)12/h5-8,10,12-13H,2-3H2,1H3,(H,9,11)/t5-,6+,7+,8+/m0/s1 |
InChIキー |
VCYYRDKGHLOTQU-LXGUWJNJSA-N |
SMILES |
CC(=O)NC1COC(C(C1O)O)CO |
異性体SMILES |
CC(=O)N[C@H]1CO[C@@H]([C@H]([C@@H]1O)O)CO |
正規SMILES |
CC(=O)NC1COC(C(C1O)O)CO |
同義語 |
1-deoxy-N-acetylglucosamine 1-DGlcNAc 2-acetamido-1,5-anhydro-2-deoxy-D-glucitol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


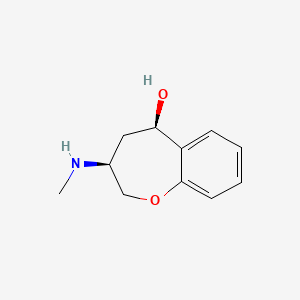

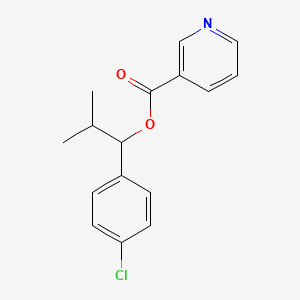

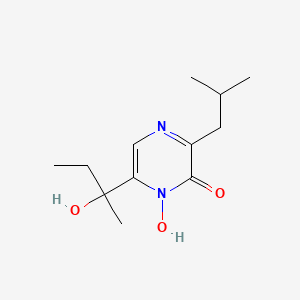

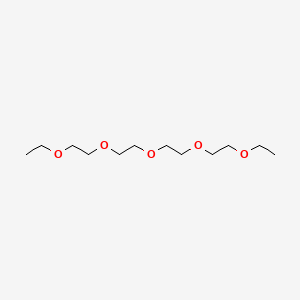
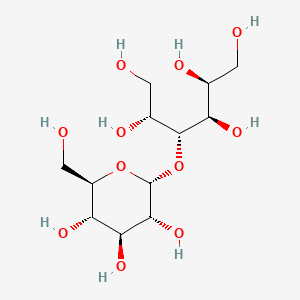
![3-[2-hydroxyethyl-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]sulfamoyl]benzoic acid ethyl ester](/img/structure/B1215827.png)
